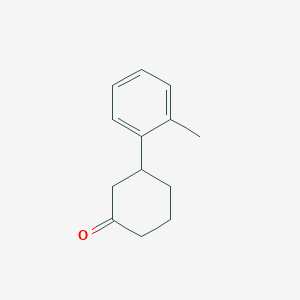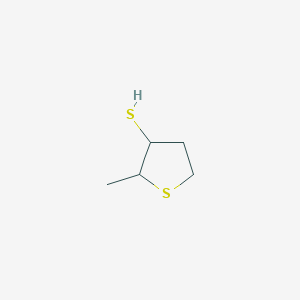
1-(2-Methoxyethyl)pyrrolidine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)pyrrolidine-3-thiol is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a methoxyethyl group and a thiol group
準備方法
The synthesis of 1-(2-Methoxyethyl)pyrrolidine-3-thiol typically involves the reaction of pyrrolidine derivatives with methoxyethyl halides under basic conditions. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
化学反応の分析
1-(2-Methoxyethyl)pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
科学的研究の応用
1-(2-Methoxyethyl)pyrrolidine-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidine-3-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
1-(2-Methoxyethyl)pyrrolidine-3-thiol can be compared with other thiol-containing pyrrolidine derivatives, such as:
1-(2-Hydroxyethyl)pyrrolidine-3-thiol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, affecting its reactivity and solubility.
1-(2-Aminoethyl)pyrrolidine-3-thiol: Contains an aminoethyl group, which can participate in additional hydrogen bonding and ionic interactions.
1-(2-Methylthioethyl)pyrrolidine-3-thiol: Features a methylthioethyl group, which may alter its lipophilicity and metabolic stability. The uniqueness of this compound lies in its balanced properties, making it suitable for a wide range of applications.
特性
分子式 |
C7H15NOS |
|---|---|
分子量 |
161.27 g/mol |
IUPAC名 |
1-(2-methoxyethyl)pyrrolidine-3-thiol |
InChI |
InChI=1S/C7H15NOS/c1-9-5-4-8-3-2-7(10)6-8/h7,10H,2-6H2,1H3 |
InChIキー |
WSHUHXJHASEVFP-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCC(C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)


![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)




![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)

![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)

